Mercaptoacrylate inhibitor of calpain 1

Description

Overview of the Calpain Family of Cysteine Proteases

The calpains are a family of calcium-dependent, non-lysosomal cysteine proteases found in almost all eukaryotes and some bacteria. nih.gov These enzymes are considered "modulator proteases" because they perform limited proteolysis on their substrates, altering their structure and function rather than causing complete degradation. nih.govnih.gov The human genome contains 15 genes that encode for calpain-like proteases. nih.gov The calpain system also includes a small regulatory subunit and an endogenous inhibitor protein called calpastatin. nih.govwikipedia.org

The most extensively studied members of the calpain family are calpain 1 (also known as μ-calpain) and calpain 2 (also known as m-calpain). tocris.comfrontiersin.org Both are ubiquitously expressed in mammals and are heterodimers, meaning they consist of two different subunits: a large catalytic subunit of about 80 kDa and a common small regulatory subunit of about 28 kDa. tocris.comfrontiersin.org The key difference between these two isoforms lies in their calcium requirement for activation. nih.gov Calpain 1 is activated by micromolar (μM) concentrations of calcium, while calpain 2 requires millimolar (mM) concentrations for activation. nih.govnih.gov

| Isoform | Other Names | Activation Calcium Level | Subunit Composition |

| Calpain 1 | μ-calpain, Calpain-I | Micromolar (μM) | Large catalytic subunit (CAPN1) and a small regulatory subunit (CAPNS1) |

| Calpain 2 | m-calpain, Calpain-II | Millimolar (mM) | Large catalytic subunit (CAPN2) and a small regulatory subunit (CAPNS1) |

The activation of calpains is a tightly regulated process initiated by an increase in intracellular calcium levels. wikipedia.orgfrontiersin.org This rise in calcium can be triggered by various signals, leading to the binding of calcium ions to the calpain molecule. This binding induces a conformational change in the enzyme, exposing its active site and enabling it to cleave its substrates. mdpi.com

Endogenous regulation of calpain activity is primarily achieved by calpastatin, a specific inhibitor protein. wikipedia.orgmdpi.com Calpastatin binds to calpain in a calcium-dependent manner, blocking its proteolytic activity. nih.govmdpi.com The interaction between calpain and calpastatin is a critical mechanism for controlling calpain's function and preventing unwanted proteolysis. nih.gov Phosphorylation can also regulate calpain activity, in some cases enhancing its proteolytic function. wikipedia.org However, the ultimate determinant of calpain activation remains the concentration of calcium. wikipedia.org

Physiological and Pathophysiological Roles of Calpain 1

Calpain 1 is involved in a wide array of cellular functions, acting as a key modulator of various physiological and pathological processes. tocris.com Its activity is essential for normal cellular homeostasis, but its dysregulation can contribute to disease states. nih.govnih.gov

Calpain 1 plays a significant role in the dynamic process of cytoskeletal remodeling. nih.govnih.gov The cytoskeleton provides structural support to cells and is crucial for processes like cell migration and division. nih.gov Calpain 1 can cleave several cytoskeletal proteins, including spectrin (B1175318), talin, and filamin, leading to the reorganization of the cytoskeleton. nih.govnih.gov This controlled proteolysis is essential for events such as the disassembly of focal adhesions, which are protein complexes that anchor the cell to the extracellular matrix, a necessary step in cell motility. nih.govqiagen.com

| Cytoskeletal Protein Substrate | Function | Role of Calpain 1 Cleavage |

| Spectrin | Major component of the membrane skeleton | Contributes to cytoskeletal degradation when over-activated wikipedia.org |

| Talin | Links integrins to the actin cytoskeleton | Facilitates focal adhesion turnover and cell migration nih.gov |

| Ezrin | Links the actin cytoskeleton to the plasma membrane | May facilitate cytoskeletal reorganization during cell motility nih.gov |

Calpain 1 is also a key player in various signal transduction pathways, which are the networks that transmit signals from a cell's exterior to its interior, ultimately dictating cellular responses. frontiersin.orgnih.gov By cleaving specific proteins within these pathways, calpain 1 can modulate their activity and influence cellular decisions. nih.gov For instance, calpain 1 can cleave and activate certain protein kinases and phosphatases, enzymes that are central to signaling cascades. nih.govresearchgate.net This proteolytic modification can amplify or dampen signals, thereby affecting processes such as cell proliferation, differentiation, and apoptosis. tocris.comfrontiersin.org There is evidence suggesting that calpain 1 and calpain 2 can have opposing roles in certain signaling pathways, with calpain 1 often being associated with cell survival and synaptic plasticity, while calpain 2 is linked to cell death and neurodegeneration. nih.govnih.gov

Involvement in Fundamental Cellular Processes:

Cell Motility and Spreading (e.g., Neutrophil Chemotaxis)

Calpains are integral to the complex process of cell motility, which involves a coordinated cycle of adhesion, protrusion, and detachment. nih.govbiologists.comnih.gov They contribute to this process by cleaving key proteins involved in cell adhesion and cytoskeletal dynamics. qiagen.comnih.gov For instance, at the leading edge of a migrating cell, μ-calpain (calpain-1) can cleave proteins like talin and the cytoplasmic tails of integrins, which helps in the formation of new adhesions. qiagen.com Conversely, at the trailing edge, calpain-2 (m-calpain) facilitates the cleavage of integrins, promoting detachment. qiagen.com

In the context of the immune system, neutrophils are among the first responders to sites of inflammation, a process that relies heavily on their ability to migrate in response to chemical cues, known as chemotaxis. nih.govspandidos-publications.com Interestingly, research suggests that calpain plays a multifaceted and sometimes contradictory role in neutrophil chemotaxis. Some studies indicate that constitutive calpain activity in resting neutrophils may act as a negative regulator, suppressing protrusion and random movement (chemokinesis). nih.govnih.govpnas.org Inhibition of calpain in these resting cells can induce polarization and chemokinesis. nih.govnih.govpnas.org However, during directed migration towards a chemoattractant, calpain activity appears to be necessary for efficient chemotaxis. nih.govmolbiolcell.org Specifically, calpain 2 has been identified as a key component of the signaling pathways at the leading edge of a chemotaxing neutrophil, helping to direct pseudopod formation. molbiolcell.org Inhibition of calpain in this context can lead to decreased directional persistence. nih.govnih.gov This suggests that the localized and regulated activity of different calpain isoforms is crucial for proper neutrophil migration. spandidos-publications.commolbiolcell.org

Regulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation. youtube.com Evidence suggests that calpain activity is involved at multiple checkpoints of the cell cycle. nih.govnih.gov Studies using specific calpain inhibitors have shown that calpain activity is important for the progression through the G1, S, and G2/M phases. nih.gov

In the G1 phase, enhanced calpain activity has been associated with the acceleration of cell cycle progression in transformed cells. qiagen.com This is achieved, in part, by increasing the levels of key cell cycle proteins such as cyclin D, cyclin A, and cyclin-dependent kinase 2 (CDK2). qiagen.comnih.gov Calpain also promotes the cleavage of p27(KIP1), an inhibitor of CDK2, further facilitating G1/S transition. qiagen.comnih.gov Additionally, calpain can induce the hyperphosphorylation of the retinoblastoma protein (pRb), a critical regulator of the G1 checkpoint. qiagen.comnih.gov The proteasome, another major cellular protease, may also be under the influence of calcium and, by extension, potentially linked to calpain activity in cell cycle regulation. sigmaaldrich.com

Modulatory Roles in Apoptosis and Cell Death Pathways

Apoptosis, or programmed cell death, is a fundamental biological process characterized by distinct morphological and biochemical features. nih.govabcam.com While caspases are the primary executioners of apoptosis, calpains have been shown to play a significant modulatory role in this process. nih.govnih.gov An increase in intracellular calcium levels can trigger the activation of calpains, which then cleave a variety of cytoplasmic and nuclear substrates, contributing to the breakdown of the cell's architecture and ultimately leading to apoptosis. nih.gov

Calpain activation has been implicated in neuronal apoptosis following events like spinal cord injury. nih.gov In some cellular contexts, calpains can act upstream of caspases, for example, by cleaving Bid, a pro-apoptotic protein, which then leads to the release of cytochrome c from mitochondria and subsequent caspase activation. nih.gov However, the relationship between calpains and caspases can be complex, with some studies suggesting calpains can inactivate caspases, while others indicate they are necessary for caspase activation. nih.govcapes.gov.br Calpains are also involved in the transition of neutrophils from an apoptotic to a necrotic state, a process that can release damaging molecules into the surrounding tissue. spandidos-publications.com

Contribution to Synaptic Plasticity and Neuronal Function

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. nih.govnih.gov Calpains, particularly the major brain isoforms calpain-1 and calpain-2, have emerged as critical regulators of synaptic function. nih.govnih.gov Research suggests that these two isoforms can have opposing effects. nih.gov

Calpain-1 activation is often associated with neuroprotection and is required for the induction of long-term potentiation (LTP), a cellular model of learning and memory. nih.gov Conversely, calpain-2 activation can limit the extent of LTP and is generally considered neurodegenerative. nih.gov Calpains exert their effects on synaptic plasticity by cleaving a variety of pre- and postsynaptic proteins, which in turn regulates the structure and function of synapses. nih.gov This includes the remodeling of the cytoskeleton and the modification of glutamate (B1630785) receptors. nih.govcapes.gov.br The overactivation of calpain has been linked to neurodegenerative conditions like Alzheimer's disease. nih.govcapes.gov.br

Characterization of Key Endogenous Calpain Substrates

Calpains exert their diverse cellular effects through the limited proteolysis of a wide range of protein substrates. qiagen.comnih.gov This cleavage often results in the modulation of the substrate's activity or function, rather than its complete degradation. nih.gov

Cytoskeletal and Associated Proteins (e.g., Spectrin, Talin)

The cytoskeleton provides structural support to cells and is crucial for processes like cell motility and division. Many cytoskeletal and associated proteins are well-characterized calpain substrates. nih.govpnas.org

Spectrin: This major cytoskeletal protein is a known substrate for both calpains and caspases. nih.gov Calpain-mediated cleavage of αII-spectrin is observed in various cell types and under conditions of cellular stress. nih.govresearchgate.net

Talin: A key protein that links integrins to the actin cytoskeleton, talin is a prominent calpain substrate. researchgate.netnih.govjneurosci.org Calpain cleaves talin at multiple sites, including between the head and rod domains and at the C-terminus, which is important for regulating focal adhesion dynamics. jneurosci.orgplos.org This cleavage can relieve talin's autoinhibition, allowing it to activate integrins. jneurosci.org

The cleavage of these and other cytoskeletal proteins like paxillin (B1203293) and vinculin by calpain leads to the disassembly of focal adhesions and remodeling of the actin filament network, which is essential for cell migration. qiagen.comspandidos-publications.compnas.orgresearchgate.net

Kinases and Phosphatases

Kinases and phosphatases are enzymes that add or remove phosphate (B84403) groups from proteins, respectively, playing a central role in signal transduction. youtube.com Several kinases and phosphatases have been identified as calpain substrates, indicating that calpains can regulate signaling pathways by directly modulating the activity of these key enzymes. nih.govnih.gov

Identified calpain substrates in this category include:

Src nih.gov

Syk nih.gov

Focal Adhesion Kinase (FAK) researchgate.netnih.gov

Protein Kinase C (PKC) nih.gov

SHP-1 nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) nih.govembopress.org

For example, the cleavage of PTP1B by calpain can lead to its activation and relocation within the cell. embopress.org Similarly, calpain can cleave FAK, which is involved in integrin signaling. qiagen.comresearchgate.net The interaction between calpain and phosphoinositide 3-kinases (PI3Ks) has also been shown to regulate the stability and activity of these important signaling molecules. nih.gov

Interactive Data Table: Key Endogenous Calpain Substrates

| Category | Substrate Protein | Function | Reference |

|---|---|---|---|

| Cytoskeletal & Associated | Spectrin | Major component of the cytoskeletal scaffolding network. | nih.gov |

| Talin | Links integrins to the actin cytoskeleton and is involved in focal adhesion dynamics. | researchgate.netnih.govjneurosci.org | |

| Paxillin | Adaptor protein involved in focal adhesions and cell migration. | qiagen.comspandidos-publications.com | |

| Vinculin | Membrane-cytoskeletal protein in focal adhesion plaques. | nih.gov | |

| Kinases | Src | Non-receptor tyrosine kinase involved in signal transduction. | nih.gov |

| Syk | Non-receptor tyrosine kinase involved in immune cell signaling. | nih.gov | |

| Focal Adhesion Kinase (FAK) | Non-receptor tyrosine kinase involved in integrin signaling and cell adhesion. | qiagen.comresearchgate.netnih.gov | |

| Protein Kinase C (PKC) | Family of protein kinases involved in controlling the function of other proteins. | nih.gov | |

| Phosphatases | SHP-1 | Protein tyrosine phosphatase involved in signal transduction. | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Non-receptor protein tyrosine phosphatase that dephosphorylates target proteins. | nih.govembopress.org | |

| Phosphoinositide 3-kinases (PI3Ks) | Family of enzymes involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking. | nih.gov |

Membrane Receptors and Transporters

Calpains play a significant role in modulating the function of various membrane-associated proteins through proteolytic cleavage. This activity can alter cellular signaling, ion transport, and cell adhesion. mdpi.com For example, calpains are known to cleave integrin-β subunits, which are critical for cell-matrix interactions and signaling. mdpi.com They also target key proteins involved in neurotransmission, such as the vesicular GABA transporter (VGAT), where cleavage can impact vesicle refilling and GABA release. nih.gov

The use of specific inhibitors is essential to investigate these precise proteolytic events in a complex cellular environment. Mercaptoacrylate inhibitors, due to their cell-permeable nature, have been effectively used in intact cell models to probe calpain's function. pnas.org For instance, the mercaptoacrylate derivative PD150606 has been shown to inhibit calpain activity within human neuroblastoma cells and to protect cultured neurons from hypoxic/hypoglycemic injury, a condition where the dysregulation of membrane transporters and receptors is a key pathological feature. pnas.orgpnas.org By using such specific inhibitors, researchers can dissect the direct consequences of calpain 1 inhibition on membrane protein processing and subsequent cellular function.

Specific Proteolytic Targets in Cellular Pathways (e.g., ATP5A1, TCF11/Nrf1)

Beyond the cell membrane, calpains target a wide array of intracellular proteins, thereby regulating critical pathways. One such target is the transcription factor TCF11/Nrf1 (Nuclear factor erythroid 2-related factor 1), which is crucial for the cellular response to proteotoxic stress. nih.govnih.gov TCF11/Nrf1 is an endoplasmic reticulum (ER)-bound protein that requires processing to become active. nih.gov

Research utilizing calpain inhibitors has been instrumental in clarifying the role of calpain 1 in the TCF11/Nrf1 pathway. Studies have shown that while calpain 1 interacts with TCF11/Nrf1, it is not responsible for the cleavage event that activates the transcription factor. nih.govnih.gov Instead, research provides evidence that calpain-1 is involved in the degradation of the membrane-bound form of TCF11/Nrf1. nih.govnih.gov In cultured cells, the application of a calpain-1 inhibitor was found to slow the degradation of TCF11/Nrf1, leading to an increase in the protein levels of its membrane-bound forms. nih.gov This demonstrates that calpain 1-mediated proteolysis can serve to accelerate the removal of TCF11/Nrf1 from the ER membrane, and that mercaptoacrylate inhibitors can be used as tools to stabilize this protein and study the downstream consequences. nih.gov

Rationale for Academic Research on Calpain 1 Inhibition

The extensive involvement of over-activated calpain 1 in major human diseases provides a compelling rationale for academic and pharmaceutical research into its inhibition. nih.gov Excessive calpain activity is a key contributor to neuronal damage in neurodegenerative conditions like Alzheimer's disease and in cerebral ischemia. pnas.orgnih.gov It is also implicated in cardiac ischemia and certain aspects of cancer progression. mdpi.comnih.govpatsnap.com Therefore, the development of potent and selective calpain inhibitors is a significant pharmacological goal. nih.gov

Mercaptoacrylate inhibitors are of particular interest to the academic research community for several reasons:

High Selectivity: Their unique mechanism of targeting the calcium-binding regulatory domain, rather than the conserved active site, allows for high specificity for calpains over other classes of cysteine proteases. pnas.orgpnas.org This allows researchers to more accurately attribute observed cellular effects to the inhibition of calpain.

Research Tools: As cell-permeable molecules, they serve as invaluable chemical probes to explore the physiological and pathological roles of calpain 1 in intact cellular and tissue models. nih.govpnas.org

Rational Design: The structure of mercaptoacrylates offers a clear basis for rational drug design. Research has shown that modifications to the molecule, such as oxidation of the sulfhydryl group to form a disulfide, can dramatically increase inhibitory potency by creating a more conformationally restricted structure that binds more effectively to calpain. nih.gov This provides a platform for developing next-generation inhibitors with enhanced properties.

The study of mercaptoacrylate inhibitors, therefore, not only advances the potential for new therapies but also provides progressively sharper tools to unravel the complex biology of the calpain system. nih.gov

Research Data on Mercaptoacrylate Inhibitors

The following table summarizes data for representative α-mercaptoacrylic acid derivatives and their activity, as detailed in scientific literature.

| Compound Name | Structure | Noted Activity | Potency | Citation |

| PD150606 | 3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic acid | Potent, selective, and cell-permeable inhibitor of calpain I and II. | Ki = 0.21 µM (calpain 1/μ-calpain)Ki = 0.37 µM (calpain 2/m-calpain) | pnas.org, capes.gov.br |

| PD151746 | 3-Phenyl-2-mercapto-(Z)-2-propenoic acid | Selective for calpain 1 over calpain 2. | Ki = 0.26 µM (calpain 1/μ-calpain)Ki = 5.33 µM (calpain 2/m-calpain) | pnas.org |

| PD145305 | Saturated analog of PD151746 | Inactive analog used as a negative control. | Inactive up to 500 µM | pnas.org |

| PD150606 Disulfide (Compound 23) | Disulfide form of PD150606 | Highly potent inhibitor of calpain I. | IC50 = 7.5 nM | nih.gov |

Structure

3D Structure

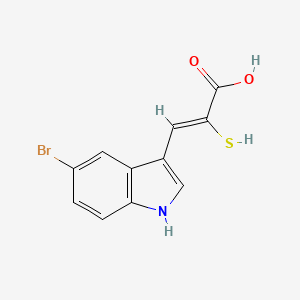

Properties

Molecular Formula |

C11H8BrNO2S |

|---|---|

Molecular Weight |

298.16 g/mol |

IUPAC Name |

(Z)-3-(5-bromo-1H-indol-3-yl)-2-sulfanylprop-2-enoic acid |

InChI |

InChI=1S/C11H8BrNO2S/c12-7-1-2-9-8(4-7)6(5-13-9)3-10(16)11(14)15/h1-5,13,16H,(H,14,15)/b10-3- |

InChI Key |

RLEKFRNXGFHPHZ-KMKOMSMNSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)/C=C(/C(=O)O)\S |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C=C(C(=O)O)S |

Origin of Product |

United States |

Mercaptoacrylate Calpain 1 Inhibitors: Discovery and Chemical Synthesis Research

Historical Context of Calpain Inhibitor Discovery and Development

The journey to discover calpain inhibitors began with the identification of the calpain enzyme family itself in the mid-1960s. google.com Initially known by various names such as Ca2+-activated neutral protease (CANP), these enzymes were recognized for their calcium-dependent proteolytic activity. mdpi.com Early research into inhibiting calpain was often hampered by a lack of selectivity, with initial inhibitors targeting a broad range of cysteine proteases. google.comresearchgate.net These first-generation inhibitors also struggled with issues of cell permeability, limiting their effectiveness in cellular studies. google.com

The implication of calpain overactivation in numerous disease states, including neurodegenerative disorders, stroke, and cataract formation, spurred a more focused effort to develop specific inhibitors. nih.gov This led to a shift from general protease inhibitors to the design and synthesis of molecules that could selectively target calpains. google.com Researchers began to explore non-peptidic scaffolds to overcome the limitations of early peptide-based inhibitors, which often suffered from poor bioavailability and metabolic instability. This strategic shift paved the way for the screening of large chemical libraries and the eventual identification of novel inhibitor classes. nih.gov

Emergence and Identification of Mercaptoacrylate Scaffolds (e.g., PD150606, PD151746)

A significant breakthrough in the development of selective calpain inhibitors came from a large-scale screening of over 150,000 compounds, which led to the identification of the α-mercaptoacrylic acid derivatives as a potent and novel class of calpain inhibitors. nih.gov This directed effort resulted in the characterization of several compounds, with PD150606 and PD151746 emerging as prominent examples. nih.gov

PD150606, or (Z)-3-(4-Iodophenyl)-2-mercapto-2-propenoic acid, was identified as a selective, cell-permeable, and non-peptidic calpain inhibitor. nih.govderpharmachemica.comnih.gov It demonstrated significant potency with Ki values of 0.21 μM for μ-calpain (calpain 1) and 0.37 μM for m-calpain (calpain 2). nih.govnih.gov A notable characteristic of PD150606 is its high specificity for calpains over other proteases. nih.gov Further studies revealed that it acts as an uncompetitive inhibitor with respect to the substrate, suggesting it does not bind to the active site directly but rather to the calcium-binding domains of the enzyme. nih.govderpharmachemica.com

Similarly, PD151746, 3-(5-fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic acid, was identified as another potent member of this class. nih.gov It exhibited even greater selectivity for calpain 1, with a Ki of 0.26 μM, showing approximately 20-fold more selectivity for μ-calpain over m-calpain (Ki = 5.33 μM). nih.govwikipedia.org The discovery of these mercaptoacrylate scaffolds provided researchers with valuable tools to study the physiological roles of calpains and offered a promising foundation for the development of therapeutic agents. nih.gov

Table 1: Inhibitory Activity of Key Mercaptoacrylate Scaffolds

| Compound | Structure | Target | Ki (μM) | Selectivity (m-calpain/μ-calpain) |

|---|---|---|---|---|

| PD150606 |  |

μ-calpain | 0.21 nih.govnih.gov | ~1.8 |

| m-calpain | 0.37 nih.govnih.gov | |||

| PD151746 |  |

μ-calpain | 0.26 nih.govwikipedia.org | ~20.5 |

| m-calpain | 5.33 nih.govwikipedia.org |

Academic Synthetic Methodologies for Mercaptoacrylate Derivatives

The discovery of the biological activity of mercaptoacrylate derivatives spurred academic research into their synthesis and further derivatization to explore structure-activity relationships.

A common and effective method for synthesizing the mercaptoacrylate core structure is through a two-step process initiated by a Knoevenagel condensation. derpharmachemica.comnih.gov This reaction involves the condensation of an appropriate aryl or heteroaryl aldehyde with a compound containing an active methylene (B1212753) group, in this case, 2-thioxo-4-thiazolidinone, which is also known as rhodanine (B49660). derpharmachemica.comnih.gov

The condensation is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, or can be promoted by methods like microwave irradiation in the presence of a catalyst like alum. nih.gov This step yields a 5-arylidene rhodanine intermediate. derpharmachemica.com The subsequent step is the basic hydrolysis of this intermediate, for instance using sodium hydroxide, which opens the thiazolidinone ring to afford the final (Z)-2-mercapto-3-aryl-acrylic acid product. derpharmachemica.com This synthetic route is versatile and allows for the introduction of various aryl and heteroaryl groups, facilitating the creation of a library of derivatives for biological testing.

With a reliable synthetic route established, researchers focused on modifying the mercaptoacrylate scaffold to improve potency and selectivity.

Building upon the lead structures of PD150606 (phenyl-based) and PD151746 (indole-based), a key strategy for derivatization involved the synthesis of various monohalogenated analogues. nih.gov The goal was to investigate how the position and nature of the halogen substituent on the aromatic ring influenced the inhibitory potency against calpain 1. nih.gov

Synthetic efforts targeted the creation of a series of monohalogenated phenyl and indole (B1671886) mercaptoacrylic acids. nih.gov For instance, X-ray crystallography studies of (Z)-3-(4-chlorophenyl)-2-mercaptoacrylic acid and (Z)-3-(5-bromoindol-3-yl)-2-mercaptoacrylic acid bound to the calpain penta-EF hand region (PEF(S)) revealed that these inhibitors bind in a hydrophobic pocket. The studies suggested that the increased potency of the indole-based inhibitors might be due to the indole ring binding more deeply within this pocket compared to the phenyl ring. These findings highlighted that strategic halogenation could significantly enhance the inhibitory activity of this class of compounds. nih.gov

Another avenue of exploration in the functionalization of mercaptoacrylate inhibitors has been the investigation of their oxidized forms. Research has shown that the thiol group of these inhibitors has a tendency to form disulfide bridges. derpharmachemica.com This led to the synthesis and evaluation of the corresponding disulfide analogues.

It was discovered that the oxidation of the sulfhydryl groups to form disulfides can lead to inhibitors with significantly enhanced potency. The increased activity of the oxidized form is attributed to the dihedral bond geometry of the disulfide, which allows for an improved binding interaction with the calcium-binding domain of calpain. This previously unexplored mode of action opened a new direction for developing more stable and potent calpain inhibitors. Following this, diselenide analogues were also synthesized and evaluated, showing that their dihedral bond geometry was analogous to the disulfides, suggesting they could serve as redox-stable inhibitors.

Molecular Mechanisms of Action of Mercaptoacrylate Calpain 1 Inhibitors

Allosteric Inhibition of Calpain 1

Mercaptoacrylate inhibitors represent a class of non-peptide, cell-permeable molecules that selectively target calpains. Their allosteric mode of action is a key feature that distinguishes them from many other calpain inhibitors.

The primary allosteric binding site for mercaptoacrylate inhibitors on calpain 1 is the penta-EF-hand (PEF) domain of the small regulatory subunit, specifically referred to as PEF(S). nih.gov This domain is crucial for the calcium-dependent regulation of calpain activity. X-ray crystallography studies have revealed that these inhibitors, such as PD150606, situate themselves within a hydrophobic groove on the PEF(S) domain. nih.govsemanticscholar.org This same pocket is also recognized and bound by a region of calpastatin, the endogenous inhibitor of calpain. nih.gov The interaction is primarily driven by hydrophobic forces between the aromatic rings of the inhibitors and the aliphatic residues lining the pocket. nih.gov Interestingly, the thiol and carboxylic acid groups of the mercaptoacrylate inhibitors, which are essential for their activity, tend to point away from the protein and into the surrounding solution. nih.gov

The binding of a mercaptoacrylate inhibitor to the PEF(S) domain triggers a conformational change that is transmitted to the catalytic domain of calpain 1, ultimately leading to inhibition. This allosteric communication is fundamental to the inhibitor's mechanism. The binding event is thought to disrupt the normal calcium-induced conformational changes that are necessary for calpain activation. By occupying the hydrophobic groove on the PEF(S) domain, the inhibitor effectively mimics a segment of the endogenous inhibitor calpastatin, which functions by physically obstructing the active site. nih.gov This suggests that the conformational change induced by the mercaptoacrylate may lead to a state that is incompatible with substrate binding or catalysis. The binding of these inhibitors induces a conformational change that effectively blocks substrate recognition and processing.

It is also proposed that these inhibitors may perturb the normal conformation of the calcium-binding sites, thus modulating the enzyme's activity. semanticscholar.org While not simple calcium chelators, their ionized sulfhydryl and carboxylic acid groups are postulated to interact with the calcium-binding machinery of the enzyme. semanticscholar.org The crystal structure of calpain reveals that in the absence of calcium, the active site is not properly formed. Calcium binding induces significant conformational changes, including the relative movement of domains and the opening of the active site cleft, to create a functional enzyme. By binding to the PEF domains, mercaptoacrylate inhibitors likely interfere with this intricate activation process.

A fascinating aspect of mercaptoacrylate inhibitors is the significant influence of their redox state on their inhibitory potency. The oxidized form of these inhibitors, a disulfide dimer, has been shown to be a much more potent inhibitor of calpain 1 than the reduced, free sulfhydryl (thiol) form. nih.govsemanticscholar.org

X-ray diffraction analysis of co-crystals of the PEF(S) domain with the disulfide form of an α-mercaptoacrylic acid revealed that this oxidized dimer makes a greater number of favorable interactions with the protein compared to the reduced form. nih.gov The restricted rotation around the S-S bond in the disulfide imposes a conformational constraint that appears to be more favorable for binding within the hydrophobic groove of the PEF(S) domain. semanticscholar.org This enhanced binding affinity of the oxidized form directly translates to a significantly lower IC50 value and therefore, greater inhibitory potency. semanticscholar.org This finding highlights a previously unexplored mode of action and opens avenues for designing more stable and potent calpain inhibitors by focusing on their disulfide forms. nih.gov

Characterization of Enzymatic Inhibition Kinetics

The allosteric nature of mercaptoacrylate inhibitors is reflected in their distinct enzymatic inhibition kinetics, which deviate from the classical competitive or non-competitive models.

The potency of mercaptoacrylate inhibitors is quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). For instance, the representative compound PD150606 exhibits Ki values of 0.21 µM and 0.37 µM for µ-calpain and m-calpain, respectively. Another derivative, PD151746, shows a 20-fold selectivity for µ-calpain with a Ki of 0.26 µM. semanticscholar.org

The IC50 values for a range of α-mercaptoacrylic acid compounds have been determined, highlighting the structure-activity relationship and the impact of the redox state. As shown in the table below, the disulfide forms consistently display significantly lower IC50 values, indicating greater potency.

| Compound | IC50 (µM) (Sulfhydryl form in presence of DTT) | IC50 (µM) (Disulfide form in absence of DTT) |

| PD150606 | >10 | 0.0075 |

| Compound A | 1.5 | 0.05 |

| Compound B | 5 | 0.1 |

| Compound C | 0.8 | 0.02 |

This table presents a selection of data for illustrative purposes and is based on findings from published research. semanticscholar.org

Kinetic analysis of the inhibition of calpain by mercaptoacrylate derivatives has revealed an uncompetitive mode of inhibition with respect to the substrate. semanticscholar.org In an uncompetitive inhibition model, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This is consistent with the allosteric mechanism, where the binding of the substrate could induce a conformational change in the enzyme that exposes or enhances the binding site for the inhibitor on the PEF(S) domain.

An Eadie-Hofstee plot of the kinetic data for PD150606 showed that the lines for the uninhibited and inhibited enzyme reactions converged as the substrate concentration decreased, but they were not parallel and did not converge on the y-axis, which rules out competitive and non-competitive inhibition, respectively. semanticscholar.org This uncompetitive profile suggests that mercaptoacrylate inhibitors stabilize the ES complex, effectively preventing the catalytic conversion of the substrate to product.

Dose-Dependent Inhibitory Effects in Biochemical Assays

The inhibitory potency of mercaptoacrylate derivatives against calpain 1 has been quantified in various biochemical assays, demonstrating a clear dose-dependent relationship. These studies often utilize methods such as fluorescence resonance energy transfer (FRET)-based assays and casein zymography to determine the concentration of the inhibitor required for 50% inhibition (IC₅₀) or the inhibition constant (Kᵢ).

Research has identified several potent mercaptoacrylate compounds, with their inhibitory activities often falling in the nanomolar to low micromolar range. rsc.orgresearchgate.net For instance, the compound PD150606 exhibits a Kᵢ value of 0.21 µM for µ-calpain (calpain 1). pnas.orgnih.govcapes.gov.br Another derivative, PD151746, shows a similar potency with a Kᵢ of 0.26 µM for µ-calpain. pnas.org

Further investigations into halogenated phenyl and indole (B1671886) mercaptoacrylic acid derivatives have yielded compounds with even greater potency, with some exhibiting IC₅₀ values in the low nanomolar range. rsc.orgresearchgate.netcardiff.ac.uk The nature and position of the halogen atom on the aromatic ring significantly influence the inhibitory potency. rsc.orgresearchgate.net Notably, the disulfide form of PD150606, (2Z,2′Z)-2,2′-disulfanediylbis(3-(4-chlorophenyl)acrylic acid), was found to be a highly potent inhibitor of calpain-I with an IC₅₀ value of 7.5 nM. nih.govrsc.org This represents a substantial increase in potency compared to its reduced form. nih.gov The inhibitory potency of a series of oxidized α-mercaptoacrylic acid derivatives showed IC₅₀ values in the nanomolar range, which is a 10- to 200-fold increase in potency compared to their reduced counterparts. nih.gov

The dose-dependent inhibition of α-spectrin proteolysis by PD150606 in intact cells further corroborates the biochemical findings. pnas.org In studies using human leukemic Molt-4 cells, PD150606 was shown to virtually eliminate the formation of the 145-kDa spectrin (B1175318) breakdown fragment at a concentration of 10 µM. pnas.org

| Compound | Inhibitory Potency (Calpain 1) | Assay Type |

|---|---|---|

| PD150606 | Kᵢ = 0.21 µM | Caseinolytic Assay |

| PD151746 | Kᵢ = 0.26 µM | Caseinolytic Assay |

| Disulfide of PD150606 | IC₅₀ = 7.5 nM | FRET-based Assay |

| Oxidized Iodo-substituted Phenyl Derivative | IC₅₀ = 25 nM | FRET-based Assay |

| Oxidized Iodo-substituted Indole Derivative | IC₅₀ = 7.5 nM | FRET-based Assay |

Selectivity Profiles Against Calpain Isoforms and Other Cysteine Proteases

A critical aspect of a therapeutic inhibitor is its selectivity for the target enzyme over other related proteins. Mercaptoacrylate inhibitors have demonstrated a notable selectivity for calpain 1 (µ-calpain) and calpain 2 (m-calpain) over other cysteine proteases. nih.govrsc.orgrsc.org This selectivity is attributed to their unique mechanism of action, which involves binding to the calcium-binding domains of calpain rather than the highly conserved active site of cysteine proteases. pnas.orgnih.govrsc.org This distinguishes them from many peptidic inhibitors that show broad reactivity. nih.govrsc.org

Specifically, PD150606 was found to be highly specific for calpains when compared to other proteases. nih.govcapes.gov.br While it inhibits both µ-calpain and m-calpain, some derivatives exhibit a degree of selectivity between these two isoforms. For example, PD151746 displayed a 20-fold selectivity for µ-calpain (Kᵢ = 0.26 µM) over m-calpain (Kᵢ = 5.33 µM). pnas.org In fact, complete inhibition of m-calpain was not achieved even at high concentrations of PD151746. pnas.org In contrast, PD150606 shows more comparable inhibition with Kᵢ values of 0.21 µM for µ-calpain and 0.37 µM for m-calpain. nih.govcapes.gov.br

The development of selective inhibitors is crucial for dissecting the specific physiological and pathophysiological roles of different calpain isoforms. nih.govrsc.orgrsc.org The α-mercaptoacrylic acid-based inhibitors are considered potent and selective inhibitors of calpain-I and calpain-II. nih.govrsc.org Their ability to discriminate between calpain isoforms and other cysteine proteases like caspases or cathepsins is a significant advantage. nih.govmercer.edu

| Compound | Kᵢ for µ-Calpain (Calpain 1) | Kᵢ for m-Calpain (Calpain 2) | Selectivity (m-calpain/µ-calpain) |

|---|---|---|---|

| PD150606 | 0.21 µM | 0.37 µM | ~1.8-fold |

| PD151746 | 0.26 µM | 5.33 µM | ~20-fold |

Impact on Calpain Autolysis in In Vitro Research Settings

Calpain activation is a complex process that is often initiated by autolysis, the self-digestion of the enzyme, upon calcium binding. nih.govbac-lac.gc.ca This autolytic cleavage is thought to be a prerequisite for its full enzymatic activity under physiological conditions. Mercaptoacrylate inhibitors, by targeting the calcium-binding domains of calpain, can interfere with this activation process. pnas.orgnih.govrsc.org

In vitro studies have provided insights into how these inhibitors affect calpain activity, which is intrinsically linked to its autolysis. PD150606 has been shown to inhibit the autolysis of µ-calpain in human leukemic Molt-4 cells, as evidenced by the dose-dependent reduction of α-spectrin degradation. pnas.org Alpha-spectrin is a well-known cytoskeletal substrate for calpain, and its cleavage products are used as markers for calpain activity in intact cells. pnas.org The inhibitor effectively reduced the formation of the 145-kDa fragment of α-spectrin, indicating a blockage of calpain's proteolytic action. pnas.org

The mechanism of these inhibitors does not involve direct interaction with the active site cysteine. nih.gov This is supported by the finding that PD150606 does not protect calpain from inactivation by the active-site-directed inhibitor E-64c. pnas.org Instead, by binding to the calcium-binding domains in both the large and small subunits, mercaptoacrylates likely prevent the calcium-induced conformational changes necessary for the alignment of the catalytic triad (B1167595) and subsequent autolysis and activation. pnas.orgnih.govpatsnap.com While some inhibitors like calpastatin can inhibit the later stages of autolysis, the ability of mercaptoacrylates to potentially block the initial calcium-dependent steps represents a distinct inhibitory mechanism. researchgate.netusda.gov

Structure Activity Relationship Sar Studies of Mercaptoacrylate Calpain 1 Inhibitors

Identification of Key Structural Determinants for Inhibitory Potency

The inhibitory power of mercaptoacrylate compounds is exquisitely sensitive to their chemical architecture. Research has identified two primary structural components as being fundamental to their activity: the substituents on the aromatic ring and the integrity of the acrylic acid backbone.

The nature and placement of substituents on the aromatic ring system of mercaptoacrylate inhibitors are critical determinants of their inhibitory potency. Studies involving monohalogenated phenyl and indole (B1671886) derivatives have revealed that these modifications profoundly influence the compound's ability to inhibit calpain-1 activation. researchgate.netcardiff.ac.uk

The core principle behind this influence lies in the interaction between the inhibitor's aromatic ring and a hydrophobic pocket within the penta-EF-hand (PEF(S)) domain of calpain. nih.gov Hydrophobic interactions between the inhibitor's ring system and the aliphatic residues of this pocket are integral for tight binding. nih.gov The substitution pattern on the aromatic ring modulates these interactions. For instance, the increased potency of indole-based inhibitors compared to phenyl-based ones is attributed to the indole group binding more deeply within this hydrophobic pocket. nih.gov

Furthermore, the specific halogen and its position on the ring have a strong effect on potency. Research has shown that several halogenated derivatives exhibit IC₅₀ values in the low nanomolar range. researchgate.netcardiff.ac.uk For example, a comparison between (Z)-3-(4-chlorophenyl)-2-mercaptoacrylic acid and (Z)-3-(5-bromoindol-3-yl)-2-mercaptoacrylic acid demonstrates the superior potency of the indole scaffold. nih.gov In the case of the bromoindole derivative, additional hydrogen bonds form between the mercaptoacrylic acid substituent and the protein, contributing to its enhanced binding affinity. nih.gov

Table 1: Inhibitory Potency of Halogenated Mercaptoacrylate Derivatives against Calpain-1 This table is interactive. You can sort and filter the data.

| Compound Name | Aromatic Ring | Halogen | Position | IC₅₀ (µM) for Calpain-1 |

|---|---|---|---|---|

| (Z)-3-(4-chlorophenyl)-2-mercaptoacrylic acid | Phenyl | Chloro | 4 | 1.3 |

| (Z)-3-(5-bromoindol-3-yl)-2-mercaptoacrylic acid | Indole | Bromo | 5 | 0.09 |

| (Z)-3-(4-bromophenyl)-2-mercaptoacrylic acid | Phenyl | Bromo | 4 | 0.8 |

| (Z)-3-(4-fluorophenyl)-2-mercaptoacrylic acid | Phenyl | Fluoro | 4 | 2.5 |

| (Z)-3-(5-fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic acid (PD151746) | Indole | Fluoro | 5 | 0.26 (Ki) |

| (Z)-3-(4-iodophenyl)-2-mercaptoacrylic acid | Phenyl | Iodo | 4 | 0.5 |

Note: Data is compiled for illustrative purposes from various studies. Ki values are included for comparison where IC₅₀ values are not available.

A defining and indispensable feature of the mercaptoacrylate inhibitor scaffold is the α,β-unsaturated system, specifically the double bond within the propenoic acid structure. pnas.org This double bond is crucial for the compound's inhibitory activity. Research has demonstrated that saturation of this bond, converting the α,β-unsaturated system into a saturated analog, completely abrogates its ability to inhibit calpain. pnas.org For example, the saturated analog PD145305 was found to be inactive at concentrations up to 500 µM, whereas its unsaturated counterparts, PD150606 and PD151746, show potent inhibition. pnas.org This finding underscores that the rigid planarity conferred by the double bond is essential for correctly orienting the key functional groups—the aromatic ring, the thiol, and the carboxylic acid—for effective binding within the allosteric site on the calpain molecule. pnas.org

Modulation of Isoform Selectivity through Structural Modifications

Achieving selectivity between calpain isoforms, particularly calpain-1 (µ-calpain) and calpain-2 (m-calpain), is a major goal in the development of therapeutic inhibitors, as this could lead to more targeted effects and fewer off-target toxicities. researchgate.net Mercaptoacrylate inhibitors have shown promise in this area, with certain structural modifications leading to significant selectivity.

The primary structural feature influencing isoform selectivity appears to be the aromatic ring system. Indole-based mercaptoacrylates tend to exhibit greater selectivity for calpain-1 over calpain-2 compared to their phenyl-based counterparts. A prominent example is PD151746 (3-(5-fluoro-3-indolyl)-2-mercapto-(Z)-2-propenoic acid), which displays a 20-fold selectivity for µ-calpain over m-calpain. pnas.org In contrast, the phenyl-based inhibitor PD150606 shows much less selectivity, inhibiting both isoforms in the sub-micromolar range. nih.govcapes.gov.br

The structural basis for this selectivity is thought to arise from interactions beyond the primary binding site in the PEF(S) domain, which is identical in both calpain-1 and calpain-2. It has been postulated that an interaction with the PEF(L) domain, which is part of the large subunit and may differ between isoforms, could account for the observed selectivity. cardiff.ac.uk Therefore, modifications to the inhibitor structure that promote differential interactions with regions unique to the calpain-1 large subunit are a key strategy for enhancing isoform selectivity. cardiff.ac.uk

Table 2: Isoform Selectivity of Mercaptoacrylate Inhibitors This table is interactive. You can sort and filter the data.

| Compound Name | Ki for µ-calpain (Calpain-1) (µM) | Ki for m-calpain (Calpain-2) (µM) | Selectivity Ratio (m-calpain/µ-calpain) |

|---|---|---|---|

| PD150606 | 0.21 | 0.37 | ~1.8 |

| PD151746 | 0.26 | 5.33 | ~20.5 |

Rational Design Principles for Enhanced Inhibitory Activity

The collective insights from SAR studies have established several rational design principles for creating mercaptoacrylate inhibitors with enhanced potency and selectivity. These principles focus on optimizing the interactions with the allosteric binding site on the PEF(S) domain. nih.gov

A foundational design principle is the strategic use of aromatic rings that maximize hydrophobic interactions within the binding groove of the PEF(S) domain. nih.gov As demonstrated with indole derivatives, ring systems that can penetrate deeper into this hydrophobic pocket lead to a significant increase in potency. nih.gov This can be further refined by adding substituents that can form additional favorable contacts, such as hydrogen bonds, with the protein surface. nih.gov

Another powerful design strategy involves introducing conformational constraints into the inhibitor's structure. It was discovered that the oxidized disulfide form of mercaptoacrylate inhibitors is significantly more potent than the reduced thiol form. researchgate.net X-ray crystallography revealed that the disulfide bond restricts rotation, locking the molecule in a conformation that makes a greater number of favorable interactions within the binding site compared to the more flexible reduced form. researchgate.net This finding suggests that designing molecules that mimic this restricted conformation, such as thioether analogues or other conformationally locked structures, could lead to inhibitors with improved, redox-stable potency. researchgate.netcardiff.ac.uk

Ultimately, the rational design of next-generation mercaptoacrylate inhibitors is guided by mimicking the natural protein-protein interactions between calpain and its endogenous inhibitor, calpastatin. researchgate.netnih.gov Calpastatin also binds to the PEF domains, utilizing hydrophobic interactions. researchgate.net Therefore, designing small molecules that effectively occupy these hydrophobic sites, with optimized geometry and electronic properties, remains the cornerstone of developing potent and selective allosteric calpain-1 inhibitors. nih.gov

Preclinical Research Applications of Mercaptoacrylate Calpain 1 Inhibitors

In Vitro Cellular Investigations

The in vitro applications of mercaptoacrylate calpain 1 inhibitors have provided profound insights into the fundamental cellular functions regulated by this enzyme.

Effects on Cellular Processes and Morphology (e.g., Inhibition of Neutrophil Spreading, Cell Cycle Modulation)

A key area of investigation has been the role of calpain 1 in neutrophil function, a critical component of the inflammatory response. Neutrophil spreading, a prerequisite for their migration out of the bloodstream and into tissues, is a calpain-dependent process. researchgate.net Studies have demonstrated that mercaptoacrylate inhibitors, such as PD150606 and its more potent bromo-substituted indole (B1671886) derivatives, effectively inhibit the Ca²⁺-dependent activation of calpain 1 and consequently prevent the spreading of neutrophils on surfaces. researchgate.netresearchgate.net This inhibition of cell shape change is a direct result of blocking calpain's downstream effects, as the initial calcium signals remain intact. researchgate.net For instance, neutrophils treated with a calpain inhibitor after stimulation with the chemoattractant fMLP showed a significantly smaller spreading area (116.09 µm² ± 2.58) compared to untreated control cells (219.88 µm² ± 3.73), highlighting the inhibitor's potential to halt inflammatory progression. ijrps.com

Interestingly, while inhibiting directed migration towards chemotactic stimuli, some calpain inhibitors have been shown to increase the random migration speed of resting neutrophils. nih.gov This suggests a complex regulatory role for calpain in cell motility, potentially by acting as a negative regulator of spreading and polarization in resting cells. nih.gov

Beyond cell motility, calpain 1 activity has been implicated in cell cycle progression. Research in v-Src-transformed fibroblasts has revealed that calpain activity promotes the progression through the G1 phase of the cell cycle. nih.gov Inhibition of calpain, either through overexpression of its endogenous inhibitor calpastatin or with chemical inhibitors, was found to suppress the proliferation of these transformed cells. nih.gov This effect correlates with decreased phosphorylation of the retinoblastoma protein (pRb) and reduced protein levels of key cell cycle regulators, including cyclins A and D, and cyclin-dependent kinase 2 (cdk2). nih.gov

Table 1: Effect of Mercaptoacrylate Calpain 1 Inhibitors on Neutrophil Spreading

| Cell Type | Treatment | Observed Effect | Quantitative Data | Reference |

|---|---|---|---|---|

| Human Neutrophils | fMLP + Calpain Inhibitor | Reduced cell spreading area | Spreading area: 116.09 µm² ± 2.58 (inhibitor) vs. 219.88 µm² ± 3.73 (control) | ijrps.com |

| Human Neutrophils | Bromo-substituted indole mercaptoacrylates | Inhibition of cell shape change and spreading | Significant reduction in the rate of spreading over 3 minutes | researchgate.netresearchgate.net |

| Resting Neutrophils | Calpain Inhibitors (ALLN, Compound 73, Compound 42) | Increased random migration speed | Migration rate increased from 45.0 ± 47 µm/hr (control) | nih.gov |

Modulation of Specific Protein Substrate Cleavage (e.g., α-Spectrin Proteolysis)

Calpains exert their effects by the limited and specific cleavage of a wide array of substrate proteins, thereby modifying their function. A classic and well-studied substrate of calpain is α-spectrin, a key component of the cytoskeleton. nih.gov The overactivation of calpain, particularly in pathological conditions like cerebral ischemia, leads to the proteolytic degradation of α-spectrin, resulting in the formation of characteristic breakdown products (BDPs). nih.gov

Mercaptoacrylate inhibitors have been instrumental in demonstrating the direct link between calpain 1 activation and spectrin (B1175318) proteolysis. In models of neuronal injury, the mercaptoacrylate derivative PD150606 has been shown to attenuate the breakdown of α-spectrin. pnas.org In studies using cortical neurons exposed to glutamate (B1630785), the calpain inhibitor calpeptin (B1683957) was shown to inhibit the appearance of the α-spectrin breakdown product by over 90%, confirming the effective inhibition of intracellular calpain activity. nih.gov This protective effect on a critical structural protein underscores the therapeutic potential of these inhibitors in conditions marked by excessive proteolysis.

Analysis of Downstream Signaling Pathways and Cellular Responses

The influence of calpain 1 extends to the modulation of complex intracellular signaling pathways. By cleaving key signaling proteins, calpain can amplify or dampen cellular responses to various stimuli. For example, in platelets, calpain-1 is involved in regulating aggregation and clot retraction, processes linked to the tyrosine phosphorylation of various platelet proteins. nih.gov Substrates such as phospholipase C-β (PLC-β) and protein kinase C (PKC) have been identified, suggesting that their cleavage by calpain could modulate downstream signaling in response to agonists. nih.gov

Furthermore, calpain activity has been shown to regulate the activities of Rho family GTPases, such as Cdc42 and Rac, which are master regulators of cell polarity and migration. nih.gov In the context of oncogenic transformation induced by v-Src, a positive feedback loop has been identified where v-Src activation increases calpain II synthesis, leading to the degradation of its inhibitor, calpastatin. nih.gov This enhanced calpain activity contributes to the disassembly of focal adhesions and promotes cell cycle progression. nih.gov In HER2+ breast cancer models, calpain has been implicated in regulating the hypoxic response through the generation of a filamin-A fragment that mediates the nuclear localization of HIF1α. oncotarget.com

Table 2: Signaling Molecules Modulated by Mercaptoacrylate Calpain 1 Inhibitors

| Signaling Molecule/Pathway | Cellular Context | Effect of Calpain Inhibition | Reference |

|---|---|---|---|

| Tyrosine Phosphorylation | Platelets | Reduced tyrosine phosphorylation of platelet proteins | nih.gov |

| Cdc42 and Rac | Neutrophils | Altered activity, leading to decreased directional migration | nih.gov |

| pRb, Cyclin A, Cyclin D, Cdk2 | v-Src-transformed fibroblasts | Increased levels and phosphorylation, suppressed by inhibitors | nih.gov |

| HIF1α | HER2+ breast cancer cells | Modulation of nuclear localization under hypoxic conditions | oncotarget.com |

Utilization in Fluorescent-Based Enzyme Assays (e.g., FRET-based Substrate Assays)

The development of sensitive and specific assays is crucial for studying enzyme kinetics and for the screening of potential inhibitors. Fluorescence Resonance Energy Transfer (FRET)-based assays have emerged as a powerful tool for the real-time monitoring of calpain activity. researchgate.netnih.gov These assays typically employ a peptide substrate containing a specific calpain cleavage sequence flanked by a FRET pair (a donor and an acceptor fluorophore). nih.govresearchgate.net In the intact substrate, FRET is high. Upon cleavage by calpain, the fluorophores are separated, leading to a measurable decrease in FRET or an increase in donor fluorescence. researchgate.net

Mercaptoacrylate inhibitors are frequently used in these FRET-based assays to validate the assay's specificity and to characterize the inhibitor's potency. researchgate.net For example, typical calpain-1 assays using a fluorogenic FRET-based substrate show a characteristic increase in fluorescence upon the addition of Ca²⁺, which is dose-dependently diminished by mercaptoacrylate inhibitors. researchgate.net These assays have been successfully used to determine the inhibitory constants (IC₅₀ values) of novel mercaptoacrylate derivatives and to screen for new, more potent compounds. researchgate.netspringernature.com The high sensitivity of FRET substrates allows for the accurate measurement of initial reaction velocities, which is critical for studying calpain due to its rapid autoproteolysis upon activation. nih.gov

Studies on Mitochondrial Function and Cellular Viability in Experimental Models

Emerging evidence points to a critical role for calpains, including calpain 1, in mitochondrial-mediated cell death pathways. Under conditions of cellular stress and calcium overload, calpains can translocate to mitochondria and mediate mitochondrial dysfunction. mdpi.com This can involve the cleavage of subunits of the electron transport chain, leading to increased reactive oxygen species (ROS) production and ATP depletion. mdpi.com

However, the precise role of calpain 1 in specific mitochondrial events is still under investigation. One key process is the release of apoptosis-inducing factor (AIF) from the mitochondrial intermembrane space, a critical step in a form of caspase-independent cell death. nih.gov While some cysteine protease inhibitors can block AIF release, studies have shown that the specific mercaptoacrylate calpain inhibitor PD150606 does not inhibit the release of AIF from rat liver mitochondria induced by atractyloside. nih.gov This suggests that while a pool of μ-calpain is present in the mitochondria, it may not be the primary protease responsible for AIF processing in all contexts. nih.gov In contrast, inhibitors of mitochondrial calpain 10 have been shown to prevent Ca²⁺-induced cleavage of the mitochondrial protein NDUFV2 and block mitochondrial respiratory dysfunction, highlighting the potential for isoform-specific roles within the mitochondria. nih.gov

Ex Vivo and In Vivo Studies in Animal Models

The promising in vitro results of mercaptoacrylate calpain 1 inhibitors have been extended to ex vivo and in vivo animal models of disease, particularly in the context of neurodegeneration. Overactivation of calpain is a key pathological feature in conditions like spinal cord injury (SCI), leading to the degradation of crucial neuronal structural proteins. nih.gov

In a canine model of SCI, the therapeutic potential of the selective mercaptoacrylate calpain inhibitor PD150606 was evaluated. nih.gov Administration of PD150606, particularly in combination with the anti-inflammatory drug methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS), resulted in improved functional and histopathological outcomes. nih.gov Dogs treated with the combination therapy showed significantly better mobility in their hind limbs compared to control or single-treatment groups. nih.gov This study provides strong in vivo evidence that inhibiting calpain can prevent calpain-mediated neurodegeneration and promote functional recovery after acute SCI. nih.gov Although effective in preclinical models, the development of these inhibitors for clinical use has faced challenges related to isoform specificity and general reactivity in vivo. nih.gov

Application in Investigating Calpain-Mediated Processes in Disease Models:

The application of mercaptoacrylate calpain 1 inhibitors has been instrumental in elucidating the enzyme's involvement in the pathophysiology of numerous diseases. By observing the effects of calpain 1 inhibition in various experimental models, scientists have gained significant insights into disease mechanisms and identified potential therapeutic avenues.

Central Nervous System (CNS) Injury Models

In models of traumatic brain injury (TBI), the hyperactivation of calpain is a well-documented molecular event that contributes to neuronal damage. nih.gov The use of calpain inhibitors in preclinical TBI models has demonstrated the potential to attenuate the detrimental effects of this hyperactivation. nih.gov Studies have shown that calpain activation is sustained following TBI, leading to both neuronal and axonal cell death. nih.gov While some calpain inhibitors have shown promise in protecting the cytoskeletal structure of injured neurons and improving motor and cognitive outcomes, others that can cross the blood-brain barrier did not show significant effectiveness in certain cortical impact models. mdpi.com This highlights the complexity of targeting calpain in the context of CNS injury and underscores the need for further research to identify specific and effective inhibitors.

Neurodegenerative Disease Models

The role of calpain in neurodegenerative diseases is multifaceted. While baseline calpain activity is considered neuroprotective, its overactivation is linked to neurodegeneration. researchgate.net Mercaptoacrylate inhibitors have been crucial in dissecting the specific roles of different calpain isoforms. For instance, research suggests that calpain-1 may have a neuroprotective function, while calpain-2 appears to be involved in neurodegenerative processes. mdpi.commdpi.com

In models of Parkinson's disease, such as those using the neurotoxin rotenone, calpain inhibitors have been shown to protect against the degeneration of dopaminergic neurons in the substantia nigra. mdpi.com Specifically, the inhibition of calpain-2 was correlated with improved outcomes in rotenone-treated rats, suggesting its potential as a therapeutic target. mdpi.com Similarly, in models of Alzheimer's disease, calpain inhibition has been proposed as a therapeutic strategy to prevent the neurodegeneration induced by amyloid-beta. nih.gov In models of spinocerebellar ataxia type 3 (SCA3), a novel calpain inhibitor, BLD-2736, improved motor function and reduced protein aggregates in a zebrafish model. mdpi.com This effect was linked to the induction of autophagy, a cellular process for clearing damaged proteins. mdpi.com

Inflammatory Response Models (e.g., Neutrophil Extravasation)

Mercaptoacrylate inhibitors of calpain-1 have been pivotal in understanding the role of this enzyme in inflammation, particularly in the process of neutrophil extravasation. researchgate.net Neutrophils, a type of white blood cell, are key players in the inflammatory response, and their migration from the bloodstream to inflamed tissues is a critical step. researchgate.netresearchgate.net

Studies have demonstrated that novel monohalogenated phenyl and indole mercaptoacrylic acid derivatives can potently inhibit calpain-1 activation, with some compounds exhibiting IC50 values in the low nanomolar range. researchgate.net This inhibition effectively prevents the cell shape change in neutrophils, a necessary precursor to their migration. researchgate.net Furthermore, research has shown that calpain inhibition can impair the firm adhesion of neutrophils mediated by tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. bohrium.com This impairment of adhesion and subsequent random migration of neutrophils suggests that calpain activity is required for the TNF-α-induced arrest of these immune cells. bohrium.com In animal models of acute and chronic inflammation, such as carrageenan-induced pleurisy and collagen-induced arthritis, calpain inhibitor I has been shown to exert potent anti-inflammatory effects by reducing exudate formation and immune cell infiltration. nih.gov

Renal Models (e.g., Tubulointerstitial Fibrosis in Nephronophthisis Models)

In the field of nephrology, mercaptoacrylate inhibitors are being used to explore the role of calpain 1 in renal diseases. A recent study focused on nephronophthisis (NPH), a genetic disorder that leads to kidney failure in children, characterized by progressive tubulointerstitial fibrosis. nih.govnih.govresearchgate.net Researchers found an increased abundance of calpain 1 in both NPH models and patients. nih.govnih.govresearchgate.net This increase was linked to an impaired autophagy-lysosomal pathway, leading to tubulointerstitial fibrosis through the promotion of epithelial-to-mesenchymal transition. nih.govnih.govresearchgate.net Importantly, the study demonstrated that inhibition of calpain 1 could enhance the autophagy-lysosomal pathway and alleviate the fibrotic phenotype in NPH models. nih.govnih.govresearchgate.net These findings suggest that calpain 1-mediated dysregulation of autophagy may be a key driver of tubulointerstitial fibrosis in NPH and that targeting calpain 1 could be a therapeutic strategy. nih.govnih.gov

Elucidation of Calpain-Mediated Events in Complex Biological Systems

Mercaptoacrylate calpain 1 inhibitors serve as indispensable tools for dissecting the intricate roles of calpain in a wide array of fundamental biological processes. By selectively blocking calpain 1 activity, researchers can unravel its specific contributions to complex cellular events.

One of the key areas of investigation has been the role of calpain in cell motility and cytoskeletal dynamics. For instance, these inhibitors have been used to demonstrate that calpain-1 is essential for the changes in neutrophil cell shape that precede their migration from the bloodstream into inflamed tissues. researchgate.net This process, known as extravasation, is a cornerstone of the inflammatory response. researchgate.netresearchgate.net By inhibiting calpain-1, researchers can effectively block this critical step, thereby suppressing inflammation. researchgate.net

Furthermore, mercaptoacrylate derivatives have been instrumental in distinguishing the functions of different calpain isoforms. For example, PD150606, a representative mercaptoacrylate inhibitor, shows a 20-fold selectivity for µ-calpain over m-calpain. pnas.org This selectivity allows for a more precise understanding of the individual roles of these closely related enzymes.

The mechanism of action of these inhibitors is also a subject of intense study. Unlike many protease inhibitors that target the active site, mercaptoacrylate derivatives are thought to bind to the calcium-binding domains of calpain. pnas.org This unique allosteric inhibition mechanism provides a different approach to modulating calpain activity.

In the context of neurobiology, these inhibitors have helped to clarify the dual role of calpains. While calpain-1 activation is linked to neuroprotective pathways, calpain-2 activation is associated with neurodegeneration. mdpi.com The use of specific inhibitors allows for the targeted investigation of these opposing functions.

In cancer biology, the inhibition of calpain 1 has been shown to suppress the migration and invasion of cancer cells, highlighting its role in tumor progression. nih.govnih.gov This has opened up new avenues for potential anti-cancer therapies.

The study of calpain's role in autophagy, a fundamental cellular recycling process, has also been advanced by the use of these inhibitors. In models of nephronophthisis, calpain 1 inhibition was found to enhance the autophagy-lysosomal pathway, suggesting a regulatory role for calpain in this process. nih.gov

Table of Research Findings on Mercaptoacrylate Calpain 1 Inhibitors

| Research Area | Model System | Key Findings with Mercaptoacrylate Inhibitors | Reference(s) |

| CNS Injury | Traumatic Brain Injury (TBI) models | Attenuation of neuronal damage by inhibiting calpain hyperactivation. | nih.govmdpi.com |

| Neurodegeneration | Parkinson's disease models (rotenone-induced) | Protection of dopaminergic neurons, particularly through calpain-2 inhibition. | mdpi.com |

| Spinocerebellar Ataxia Type 3 (SCA3) models (zebrafish) | Improved motor function and reduced protein aggregates via autophagy induction. | mdpi.com | |

| Inflammation | Neutrophil extravasation models | Potent inhibition of calpain-1 prevents neutrophil shape change and migration. | researchgate.net |

| TNF-α-stimulated neutrophils | Impaired firm adhesion and induced random migration. | bohrium.com | |

| Cancer | Oral Squamous Cell Carcinoma (OSCC) cell lines | Reduced cell migration and invasion upon calpain 1 suppression. | nih.govnih.gov |

| Renal Disease | Nephronophthisis (NPH) models | Enhanced autophagy-lysosomal pathway and amelioration of tubulointerstitial fibrosis. | nih.govnih.govresearchgate.net |

Integration with Genetic Approaches for Calpain Research (e.g., CRISPR-Cas9 Knockout Models, Transgenic Mice)

The study of calpain-1 function has been significantly advanced by the integration of pharmacological inhibitors, such as mercaptoacrylates, with genetic tools. This dual approach allows for a more robust validation of the enzyme's role in various physiological and pathological processes.

Genetic models, including transgenic mice and CRISPR-Cas9-mediated knockouts, provide a powerful platform for dissecting the specific contributions of calpain-1. For instance, transgenic mice with conditional overexpression of calpastatin, an endogenous calpain inhibitor, have been instrumental in studying the role of calpain in cardiac hypertrophy. nih.gov In these models, inducing calpastatin overexpression leads to significant inhibition of calpain activity, allowing researchers to observe the effects on cardiac response to stressors like angiotensin-II. nih.gov Such studies have demonstrated that calpain inhibition can facilitate the reversal of myocardial hypertrophy, highlighting its therapeutic potential. nih.gov

Similarly, CRISPR-Cas9 technology has been employed to create knockout models that lack functional calpain-1. researcher.life This genetic ablation of the enzyme complements the use of mercaptoacrylate inhibitors by providing a baseline understanding of the consequences of complete and long-term loss of calpain-1 function. By comparing the phenotypes of knockout animals with those treated with a mercaptoacrylate inhibitor, researchers can distinguish between the effects of acute pharmacological inhibition and chronic genetic absence of the enzyme. This is particularly important for validating that the observed effects of the inhibitor are indeed due to its action on calpain-1 and not a result of off-target activities.

The use of genetic manipulation in HER2+ breast cancer models has shown that while calpain-1 and/or calpain-2 are involved in spontaneous tumor formation, they are not absolutely required. oncotarget.com However, knocking out the common regulatory subunit, capns1, in established carcinoma cells effectively blocked their ability to form tumors and increased their sensitivity to chemotherapeutic agents. researcher.lifeoncotarget.com This suggests that pharmacological inhibition of calpains could be a valuable anti-tumor strategy, either alone or in combination with existing therapies. oncotarget.com The combination of genetic knockout studies with pharmacological inhibitors helps to solidify the rationale for developing clinically effective calpain inhibitors. researcher.lifeoncotarget.com

Methodological Considerations in Preclinical Research

Evaluation of Cell Permeability for Intracellular Target Engagement

A critical factor in the preclinical evaluation of mercaptoacrylate calpain-1 inhibitors is their ability to cross the cell membrane and engage with their intracellular target. As calpain-1 is a cytosolic cysteine protease, effective inhibition in a cellular context requires that the inhibitor reaches the cytoplasm in sufficient concentrations. cardiff.ac.ukresearchgate.net

Several mercaptoacrylate-based calpain inhibitors have been specifically designed to be cell-permeable. nih.gov The effectiveness of these inhibitors in living cells is often demonstrated through functional assays. For example, some potent mercaptoacrylate inhibitors have been shown to prevent the cell shape change in neutrophils, a process that is dependent on calpain activity and is a necessary step for their migration. cardiff.ac.ukresearchgate.net This provides indirect but compelling evidence of cell permeability and intracellular target engagement.

More direct methods for assessing intracellular target engagement are also utilized. One such technique is the NanoBRET™ assay, a live-cell target engagement assay. While the provided search results describe its use for other protein targets, the principle is broadly applicable. nih.gov This assay measures the binding of a fluorescently labeled tracer to a target protein fused with a NanoLuc® luciferase. The addition of a competing inhibitor, such as a mercaptoacrylate, displaces the tracer and reduces the bioluminescence resonance energy transfer (BRET) signal. This allows for the quantification of inhibitor binding to the target protein within the intact cellular environment.

The development of potent and cell-permeable mercaptoacrylate inhibitors with low nanomolar IC50 values has been a significant advancement in the field. cardiff.ac.ukresearchgate.net These compounds serve as valuable tools for studying the cellular functions of calpain-1 and hold promise for therapeutic applications where intracellular calpain activity is implicated. nih.gov

Assessment of Off-Target Effects in Experimental Systems

A common strategy to assess inhibitor specificity is to test it against a panel of other proteases, particularly other cysteine proteases like cathepsins. pnas.org For example, the α-mercaptoacrylate derivative PD150606 has been shown to have high specificity for calpains compared to other proteases. pnas.org This type of screening provides a profile of the inhibitor's selectivity.

The challenge of achieving selectivity is a significant focus in the development of calpain inhibitors. nih.gov Many compounds that target the active site of calpain may also inhibit other cysteine proteases. nih.gov However, some α-mercaptoacrylic acid-based inhibitors target the calcium-binding domain of calpain-1 and -II, which may confer greater selectivity. nih.gov

In the context of genetic approaches, comparing the effects of a mercaptoacrylate inhibitor to the phenotype of a specific calpain-1 knockout model can also serve as a method to assess off-target effects. If the pharmacological inhibitor produces effects that are not observed in the genetic knockout, it may suggest that the inhibitor has off-target activities. This integrated approach, combining pharmacological and genetic tools, is crucial for validating the specificity of the inhibitor in complex biological systems. researcher.lifeoncotarget.com

For gene editing technologies like CRISPR-Cas9, which are used to create knockout models for comparison, it is also important to assess their own potential for off-target editing. nih.gov A combination of in silico prediction tools and experimental validation methods, such as next-generation sequencing, is recommended to ensure the genetic model itself is specific. nih.gov

Computational and Structural Biology Research on Mercaptoacrylate Calpain 1 Inhibitors

Molecular Docking and Dynamics Simulations

Complementing experimental methods, computational techniques such as molecular docking and dynamics simulations have become essential for exploring and predicting the behavior of mercaptoacrylate inhibitors.

Molecular docking has been successfully employed as a virtual screening tool to identify novel allosteric inhibitors of calpain 1. nih.gov By computationally placing candidate molecules from large chemical libraries into the known binding groove of the PEF(S) domain, researchers can predict their binding poses and estimate their binding affinities. nih.govcore.ac.uk This approach allows for the rapid and cost-effective prioritization of compounds for experimental testing.

This strategy led to the identification of compounds with novel chemical scaffolds that were previously not known to inhibit calpain. nih.gov For example, a structure-based virtual screening protocol successfully identified Vidupiprant as a potent allosteric inhibitor that binds to the PEF(S) domain. nih.gov Such computational predictions, when validated experimentally, confirm the binding mode and help rationalize the observed inhibitory activity. core.ac.uk

| Compound | Method | Finding | Reference |

|---|---|---|---|

| Vidupiprant | Structure-Based Virtual Screening | Identified as a novel allosteric inhibitor binding to the PEF(S) domain with an IC₅₀ of 7.5 μM. | nih.gov |

| PD150606 | Docking and Experimental Assay | Known allosteric inhibitor used as a reference, showed an IC₅₀ of 19.3 μM against full-length calpain-1. | nih.gov |

| Various Compounds | Computational Docking | Identified ten compounds predicted to bind to the PEF(S) domain, which was later confirmed by fluorescence assay. | core.ac.uk |

While X-ray crystallography provides static snapshots, molecular dynamics (MD) simulations offer a dynamic view of the protein-inhibitor complex. researchgate.net These simulations model the atomic movements of the protein over time, providing critical insights into how the binding of an allosteric inhibitor can induce conformational changes that propagate through the enzyme's structure. researchgate.net